8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a complex heterocyclic compound. It belongs to the class of pyrido[2,3-b][1,5]benzoxazepines, which are known for their diverse biological activities. This compound features a unique structure that includes a piperazine ring, a cinnamyl group, and a pyridobenzoxazepine core, making it a subject of interest in medicinal chemistry and pharmacological research.
Preparation Methods
The synthesis of 8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyridobenzoxazepine core: This can be achieved through the annulation of substituted benzimidazoles with bifunctional synthetic equivalents.
Introduction of the piperazine ring: This step involves the reaction of the intermediate with piperazine under appropriate conditions.
Attachment of the cinnamyl group:
Chemical Reactions Analysis
8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, to introduce different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar heterocyclic core and exhibit comparable biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and are studied for their antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different core structure but are also investigated for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C27H25ClN4O3 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
8-chloro-6-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C27H25ClN4O3/c28-21-10-11-24-23(18-21)32(27(34)22-9-4-12-29-26(22)35-24)19-25(33)31-16-14-30(15-17-31)13-5-8-20-6-2-1-3-7-20/h1-12,18H,13-17,19H2/b8-5+ |
InChI Key |
HQAMBCKVKFBTEP-VMPITWQZSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C4=C(C=CC(=C4)Cl)OC5=C(C3=O)C=CC=N5 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C4=C(C=CC(=C4)Cl)OC5=C(C3=O)C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.